2-(2-Chloro-3-fluorophenyl)pyrrolidine
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Overview
Description
2-(2-Chloro-3-fluorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-chloro-3-fluorophenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates . The presence of the chloro and fluoro substituents on the phenyl ring can significantly influence the compound’s reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under basic conditions . For example, the reaction of N-substituted piperidines can lead to the formation of pyrrolidine derivatives through a series of steps including ring contraction and deformylative functionalization .
Industrial Production Methods
Industrial production methods for 2-(2-Chloro-3-fluorophenyl)pyrrolidine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and solvents to facilitate the reaction and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolidine-2-ones.
Reduction: Reduction reactions can modify the functional groups on the phenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolidine-2-ones, while substitution reactions can produce a variety of phenyl-substituted derivatives .
Scientific Research Applications
2-(2-Chloro-3-fluorophenyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)pyrrolidine: Similar structure but lacks the chloro substituent.
2-(2-Chlorophenyl)pyrrolidine: Similar structure but lacks the fluoro substituent.
Pyrrolidine-2,5-dione: A versatile scaffold with different substituents.
Uniqueness
2-(2-Chloro-3-fluorophenyl)pyrrolidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s pharmacokinetic properties and make it a valuable building block in medicinal chemistry .
Properties
Molecular Formula |
C10H11ClFN |
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Molecular Weight |
199.65 g/mol |
IUPAC Name |
2-(2-chloro-3-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClFN/c11-10-7(3-1-4-8(10)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 |
InChI Key |
KJDXZJUCMYYZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)F)Cl |
Origin of Product |
United States |
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